molecular formula C27H17Cl2F3N4O B11521997 N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5649-02-5

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11521997
CAS No.: 5649-02-5
M. Wt: 541.3 g/mol
InChI Key: QEAFAXRRKGOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple halogen substitutions and a trifluoromethyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of halogen atoms and aromatic rings makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the pyrazolo[1,5-a]pyrimidine core. Common reagents include halogenating agents, alkylating agents, and acylating agents.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are often used to introduce various substituents, utilizing palladium catalysts and boronic acids

Scientific Research Applications

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines. It has also been studied for its potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • N-(4-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of substituents in N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide contributes to its distinct profile, making it a valuable compound for further research and development .

Properties

CAS No.

5649-02-5

Molecular Formula

C27H17Cl2F3N4O

Molecular Weight

541.3 g/mol

IUPAC Name

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H17Cl2F3N4O/c28-19-13-11-18(12-14-19)21-15-22(27(30,31)32)36-25(33-21)23(29)24(34-36)26(37)35(20-9-5-2-6-10-20)16-17-7-3-1-4-8-17/h1-15H,16H2

InChI Key

QEAFAXRRKGOPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.